molecular formula C21H16N4O B2909527 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide CAS No. 2034466-56-1

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide

Cat. No.: B2909527
CAS No.: 2034466-56-1
M. Wt: 340.386
InChI Key: XELAPSMRULCXIW-UHFFFAOYSA-N
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Description

“N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1-naphthamide” is a complex organic compound containing a naphthamide group and a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The pyrazine ring is attached to a pyridine ring, another six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings (naphthalene and pyridine). The presence of nitrogen in the pyrazine ring could potentially participate in hydrogen bonding, influencing its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the aromatic rings. The amide could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could make it relatively stable and resistant to oxidation. The amide group could make it polar, influencing its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, it could interact with biological targets through various non-covalent interactions, including hydrogen bonding and π-π stacking .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be evaluated for its biological activity if it’s intended to be used as a drug .

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(18-9-3-6-15-5-1-2-8-17(15)18)25-14-19-20(24-12-11-23-19)16-7-4-10-22-13-16/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELAPSMRULCXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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